5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one
Overview
Description
“5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives are known for their distinctive structures and broad spectrum of biological effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various methods. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another study reported the synthesis of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “this compound”, can be elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on their biological activity. For instance, some benzothiazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative strains. Their mode of action suggests membrane perturbing as well as intracellular effects .
Future Directions
Benzothiazole derivatives, including “5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one”, show promise in various fields, particularly in medicinal chemistry due to their broad spectrum of biological effects . Future research could focus on exploring their potential as therapeutic agents for various diseases.
Properties
IUPAC Name |
5-(2-aminoacetyl)-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-4-7(12)5-1-2-8-6(3-5)11-9(13)14-8/h1-3H,4,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLDKDMKBXBAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CN)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663286 | |
Record name | 5-(Aminoacetyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-42-8 | |
Record name | 5-(Aminoacetyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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